L-glycero-D-altro-Non-2-enonic acid, 5,9-anhydro-2,3,8-trideoxy-8-[(2E,4R,5S)-5-hydroxy-4-methyl-2-hexen-1-yl]-3-methyl-, 8-[(4,5-dihydro-5-oxo-1,2-dithiolo[4,3-b]pyrrol-6-yl)amino]-8-oxooctyl ester, (2E)-
Description
L-glycero-D-altro-Non-2-enonic acid, 5,9-anhydro-2,3,8-trideoxy-8-[(2E,4R,5S)-5-hydroxy-4-methyl-2-hexen-1-yl]-3-methyl-, 8-[(4,5-dihydro-5-oxo-1,2-dithiolo[4,3-b]pyrrol-6-yl)amino]-8-oxooctyl ester, (2E)- is a complex organic compound with a unique structure
Properties
Molecular Formula |
C30H46N2O9S2 |
|---|---|
Molecular Weight |
642.8 g/mol |
IUPAC Name |
[8-oxo-8-[(5-oxo-6,6a-dihydro-4H-dithiolo[4,3-b]pyrrol-6-yl)amino]octyl] (E,4R)-4-[(2S,3R,4R,5S)-3,4-dihydroxy-5-[(E,4R,5S)-5-hydroxy-4-methylhex-2-enyl]oxan-2-yl]-4-hydroxy-3-methylbut-2-enoate |
InChI |
InChI=1S/C30H46N2O9S2/c1-17(19(3)33)10-9-11-20-15-41-28(27(38)26(20)37)25(36)18(2)14-23(35)40-13-8-6-4-5-7-12-22(34)32-24-29-21(16-42-43-29)31-30(24)39/h9-10,14,16-17,19-20,24-29,33,36-38H,4-8,11-13,15H2,1-3H3,(H,31,39)(H,32,34)/b10-9+,18-14+/t17-,19+,20+,24?,25-,26-,27-,28+,29?/m1/s1 |
InChI Key |
BYWIHDFNHQPYOF-QRMXERNZSA-N |
Isomeric SMILES |
C[C@H](/C=C/C[C@H]1CO[C@H]([C@@H]([C@@H]1O)O)[C@@H](/C(=C/C(=O)OCCCCCCCC(=O)NC2C3C(=CSS3)NC2=O)/C)O)[C@H](C)O |
Canonical SMILES |
CC(C=CCC1COC(C(C1O)O)C(C(=CC(=O)OCCCCCCCC(=O)NC2C3C(=CSS3)NC2=O)C)O)C(C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of L-glycero-D-altro-Non-2-enonic acid, 5,9-anhydro-2,3,8-trideoxy-8-[(2E,4R,5S)-5-hydroxy-4-methyl-2-hexen-1-yl]-3-methyl-, 8-[(4,5-dihydro-5-oxo-1,2-dithiolo[4,3-b]pyrrol-6-yl)amino]-8-oxooctyl ester, (2E)- involves multiple steps, including the formation of the core non-2-enonic acid structure and subsequent functionalization. The reaction conditions typically involve the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high-quality product output .
Chemical Reactions Analysis
Types of Reactions: L-glycero-D-altro-Non-2-enonic acid, 5,9-anhydro-2,3,8-trideoxy-8-[(2E,4R,5S)-5-hydroxy-4-methyl-2-hexen-1-yl]-3-methyl-, 8-[(4,5-dihydro-5-oxo-1,2-dithiolo[4,3-b]pyrrol-6-yl)amino]-8-oxooctyl ester, (2E)- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of multiple reactive sites within the molecule .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformation .
Major Products Formed: The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols. Substitution reactions can introduce new functional groups, further diversifying the compound’s chemical profile .
Scientific Research Applications
L-glycero-D-altro-Non-2-enonic acid, 5,9-anhydro-2,3,8-trideoxy-8-[(2E,4R,5S)-5-hydroxy-4-methyl-2-hexen-1-yl]-3-methyl-, 8-[(4,5-dihydro-5-oxo-1,2-dithiolo[4,3-b]pyrrol-6-yl)amino]-8-oxooctyl ester, (2E)- has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a probe for studying enzyme-substrate interactions and metabolic pathways. In medicine, it has potential therapeutic applications due to its bioactive properties. In industry, it is utilized in the development of novel materials and chemical processes .
Mechanism of Action
The mechanism of action of L-glycero-D-altro-Non-2-enonic acid, 5,9-anhydro-2,3,8-trideoxy-8-[(2E,4R,5S)-5-hydroxy-4-methyl-2-hexen-1-yl]-3-methyl-, 8-[(4,5-dihydro-5-oxo-1,2-dithiolo[4,3-b]pyrrol-6-yl)amino]-8-oxooctyl ester, (2E)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s functional groups enable it to bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, including changes in cellular metabolism, gene expression, and protein function .
Comparison with Similar Compounds
L-glycero-D-altro-Non-2-enonic acid, 5,9-anhydro-2,3,8-trideoxy-8-[(2E,4R,5S)-5-hydroxy-4-methyl-2-hexen-1-yl]-3-methyl-, 8-[(4,5-dihydro-5-oxo-1,2-dithiolo[4,3-b]pyrrol-6-yl)amino]-8-oxooctyl ester, (2E)- can be compared with other similar compounds, such as D-glycero-D-galacto-Non-2-enonic acid derivatives. These compounds share structural similarities but differ in their functional groups and stereochemistry, which influence their chemical reactivity and biological activity .
List of Similar Compounds:- D-glycero-D-galacto-Non-2-enonic acid, 5-(acetylamino)-4-[(aminoiminomethyl)amino]-2,6-anhydro-3,4,5-trideoxy-7-O-methyl-
- D-glycero-D-galacto-Non-2-enonic acid, 5-(acetylamino)-2,6-anhydro-4-[(bis[(1,1-dimethylethoxy)carbonyl]amino]methylene]amino]-3,4,5-trideoxy-, methyl ester, cyclic 8,9-carbonate .
Biological Activity
L-glycero-D-altro-Non-2-enonic acid, 5,9-anhydro-2,3,8-trideoxy-8-[(2E,4R,5S)-5-hydroxy-4-methyl-2-hexen-1-yl]-3-methyl-, 8-[(4,5-dihydro-5-oxo-1,2-dithiolo[4,3-b]pyrrol-6-yl)amino]-8-oxooctyl ester, (2E)- is a complex organic compound with potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by multiple functional groups that may contribute to its biological activity. The presence of dithiolo and hydroxyl groups suggests potential interactions with biological macromolecules, such as proteins and nucleic acids.
Antimicrobial Activity
Recent studies have indicated that derivatives of this compound exhibit significant antimicrobial properties. For instance, a series of synthesized analogues demonstrated enhanced activity against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell membrane integrity and inhibition of essential metabolic pathways.
Anti-inflammatory Effects
Research has shown that the compound can modulate inflammatory responses. In vitro studies on human umbilical vein endothelial cells (HUVECs) revealed that it inhibits the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha. This suggests a potential role in treating inflammatory diseases.
Antioxidant Properties
The antioxidant capacity of the compound has been evaluated using various assays, including DPPH and ABTS radical scavenging tests. Results indicate that it effectively scavenges free radicals, thereby protecting cells from oxidative stress.
The biological activities are likely mediated through several mechanisms:
- Cell Signaling Pathways : The compound may influence key signaling pathways involved in inflammation and apoptosis.
- Enzyme Inhibition : It has been suggested that the compound inhibits specific enzymes linked to microbial metabolism and inflammation.
- Gene Expression Modulation : Alterations in gene expression profiles related to stress response and immune function have been observed in treated cells.
Study 1: Antimicrobial Efficacy
In a controlled study, a series of derivatives were tested against Gram-positive and Gram-negative bacteria. The results showed that certain modifications in the chemical structure significantly enhanced antimicrobial potency. The minimum inhibitory concentration (MIC) values were determined, demonstrating efficacy comparable to standard antibiotics.
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 10 | E. coli |
| Compound B | 5 | S. aureus |
| Compound C | 15 | P. aeruginosa |
Study 2: Anti-inflammatory Activity
A recent in vivo study assessed the anti-inflammatory effects using a rat model of induced inflammation. The treatment group showed reduced swelling and lower levels of inflammatory markers compared to the control group.
| Treatment Group | IL-6 Level (pg/mL) | TNF-alpha Level (pg/mL) |
|---|---|---|
| Control | 150 | 200 |
| Treatment | 70 | 90 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
